Chinifur
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Overview
Description
Scientific Research Applications
Chinifur has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its inhibitory effects on specific enzymes, particularly in parasitic organisms.
Medicine: Explored for its potential therapeutic applications in treating parasitic diseases such as trypanosomiasis.
Industry: Utilized in the development of new chemical processes and products
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P330 (Rinse mouth), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Mechanism of Action
Target of Action
Chinifur, also known as N-[5-(diethylamino)pentan-2-yl]-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinoline-4-carboxamide, primarily targets the Trypanosoma congolense trypanothione reductase (TR) . This enzyme plays a crucial role in the survival and virulence of the parasite Trypanosoma congolense, which causes animal trypanosomiasis .
Mode of Action
This compound acts as an uncompetitive inhibitor against NADPH and a noncompetitive or uncompetitive inhibitor against the disulfide substrate of TR . This means that this compound binds to the enzyme-substrate complex, altering the enzyme’s activity and preventing the normal catalytic cycle .
Biochemical Pathways
It is known that this compound interferes with the function of tr, an enzyme involved in maintaining the redox balance within the parasite . By inhibiting TR, this compound disrupts this balance, leading to an accumulation of harmful oxidative species within the parasite, which can cause cell damage and death .
Pharmacokinetics
Future research should focus on elucidating these properties to optimize the therapeutic potential of this compound .
Result of Action
The inhibition of TR by this compound leads to a buildup of harmful oxidative species within the parasite, causing cell damage and death . This results in the reduction of the parasite population, alleviating the symptoms of the disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chinifur can be synthesized through a series of chemical reactions involving the appropriate starting materials. The synthesis typically involves the reaction of 4-quinolinecarboxamide with 4-(diethylamino)-1-methylbutyl and 2-(2-(5-nitro-2-furanyl)ethenyl) groups . The reaction conditions often require controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to maintain consistency in production .
Chemical Reactions Analysis
Types of Reactions: Chinifur undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced, particularly in the presence of reducing agents, to yield reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
Comparison with Similar Compounds
- Chloramphenicol
- Nifuroxime
- Nitrofurantoin
- Nifurtimox
- Benznidazole
- Misonidazole
Comparison: Chinifur is unique in its selective inhibition of Trypanosoma congolense trypanothione reductase, whereas other similar compounds may target different enzymes or pathways. For instance, chloramphenicol is an antibiotic that inhibits bacterial protein synthesis, while nitrofurantoin is used primarily for urinary tract infections . The specificity of this compound for trypanothione reductase makes it particularly valuable in the study and treatment of trypanosomiasis .
Properties
IUPAC Name |
N-[5-(diethylamino)pentan-2-yl]-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinoline-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4/c1-4-28(5-2)16-8-9-18(3)26-25(30)22-17-19(27-23-11-7-6-10-21(22)23)12-13-20-14-15-24(33-20)29(31)32/h6-7,10-15,17-18H,4-5,8-9,16H2,1-3H3,(H,26,30)/b13-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHCJDYSIZMKAC-OUKQBFOZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC(=O)C1=CC(=NC2=CC=CC=C21)C=CC3=CC=C(O3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCCC(C)NC(=O)C1=CC(=NC2=CC=CC=C21)/C=C/C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70762-66-2 |
Source
|
Record name | Chinifur | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070762662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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